Tris(2-chloroethyl) phosphite (CAS 140-08-9): A Comprehensive Technical Guide
Tris(2-chloroethyl) phosphite (CAS 140-08-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tris(2-chloroethyl) phosphite (B83602) (TCEP), an organophosphorus compound with significant industrial applications. This document covers its fundamental physicochemical properties, key applications, and detailed experimental protocols relevant to its synthesis and analysis.
Physicochemical Properties
Tris(2-chloroethyl) phosphite is a colorless liquid with a characteristic odor.[1][2] It is miscible with most common organic solvents but is insoluble in and hydrolyzes in water.[1] The compound is unstable to heat, moisture, and prolonged air exposure.[1][3] Key quantitative properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂Cl₃O₃P | [2] |
| Molecular Weight | 269.5 g/mol | [2] |
| CAS Number | 140-08-9 | [1][4] |
| Density | 1.328 g/mL at 25 °C | [1][5] |
| 1.353 g/cm³ at 20 °C (68 °F) | [3][6] | |
| Boiling Point | 112-115 °C at 2 mm Hg | [1][5] |
| 257-275 °F (125-135 °C) at 7 mmHg | [2][3] | |
| Flash Point | 89 °C (192 °F) | [6] |
| 150 °C (302 °F) | [7] | |
| 280 °F (138 °C) | [2][3] | |
| Refractive Index (n²⁰/D) | 1.487 | [1] |
| 1.4868 at 20 °C | [2] | |
| Vapor Density | 9.32 (relative to air) | [3] |
| Vapor Pressure | >1 mmHg at 68 °F (20 °C) | [3] |
| Water Solubility | Decomposes in water | [1][2][3] |
| Log P (Octanol/Water Partition Coefficient) | 1.7 (for the phosphate (B84403) analog) | [8] |
Core Applications
Tris(2-chloroethyl) phosphite serves as a versatile intermediate and reagent in various chemical processes.
-
Chemical Intermediate: Its primary application is as a key precursor in the synthesis of Ethephon (2-chloroethylphosphonic acid), a widely used plant growth regulator.[9][10] It is also a building block for other organophosphorus compounds.[9]
-
Flame Retardant and Plasticizer: The compound acts as a flame retardant and plasticizer.[1] The related compound, Tris(2-chloroethyl) phosphate, is extensively used for flame retarding plastics like flexible and rigid polyurethane foams, polyester (B1180765) resins, and polyacrylates.[8][11][12]
-
Stabilizer: It is used as a stabilizer in polymers such as PVC to prevent degradation.[4]
Experimental Protocols
Detailed methodologies for the synthesis and analytical quantification of Tris(2-chloroethyl) phosphite are crucial for research and industrial applications.
This method is a common industrial approach for producing Tris(2-chloroethyl) phosphite.[13][14][15]
Materials:
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Ethylene (B1197577) oxide (C₂H₄O)
-
Preformed Tris(2-chloroethyl) phosphite (TCEP) to act as a "heel" or initial reaction medium.[14]
-
Cooling bath (e.g., dry ice and acetone).[14]
Procedure:
-
Reactor Setup: A suitable reactor is charged with a "heel" of preformed Tris(2-chloroethyl) phosphite. The amount can range from 10% to 100% of the reactants' weight.[14]
-
Reactant Addition: Phosphorus trichloride and ethylene oxide are added simultaneously in separate streams into the reactor. A molar ratio of ethylene oxide to phosphorus trichloride between 3.2:1 and 3.9:1 is maintained.[14]
-
Temperature Control: The reaction is highly exothermic. The temperature must be maintained between 0 °C and 10 °C using an efficient cooling system.[14][15]
-
Reaction Time: The addition is carried out over a period of several hours (e.g., 2.5 hours for a 0.8 mole scale reaction).[14]
-
Product Isolation: Upon completion, the crude product is isolated. Excess ethylene oxide and other volatile components are removed by vacuum stripping at a temperature up to approximately 80 °C.[14]
This protocol details the extraction of Tris(2-chloroethyl) phosphate (a closely related analyte) from water samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a method readily adaptable for the phosphite compound.[16] The use of a deuterated internal standard is essential for accurate quantification.[16][17]
Materials and Reagents:
-
Solvents: Dichloromethane (B109758) (DCM), methanol (B129727), acetone, n-hexane (pesticide residue grade).[16]
-
Reagents: Deionized water, anhydrous sodium sulfate (B86663).[16]
-
Internal Standard: Tris(2-chloroethyl)phosphate-d12 (TCEP-d12) solution.[16]
-
SPE Cartridges: Reversed-phase polymeric sorbent cartridges.[16]
-
Apparatus: SPE manifold, rotary evaporator, GC-MS system.
Procedure:
-
Sample Preparation: A known volume of the aqueous sample (e.g., 500 mL) is taken. It is then spiked with a precise amount of the deuterated internal standard (TCEP-d12).[16]
-
SPE Cartridge Conditioning: The SPE cartridge is conditioned by sequentially passing methanol followed by deionized water through it.[16] This ensures the sorbent is activated and ready for sample loading.
-
Sample Loading: The prepared water sample is passed through the conditioned SPE cartridge at a controlled flow rate. Both the target analyte and the internal standard are retained on the sorbent.[16]
-
Washing: The cartridge is washed with deionized water to remove interfering polar compounds.[16]
-
Elution: The retained analytes are eluted from the cartridge using an appropriate organic solvent, such as dichloromethane (DCM) or acetone.[16]
-
Drying and Concentration: The collected eluate is passed through anhydrous sodium sulfate to remove any residual water. The solvent is then evaporated under a gentle stream of nitrogen or using a rotary evaporator to concentrate the sample to a final volume (e.g., 1 mL).[16]
-
Analysis: The concentrated extract is analyzed by GC-MS to identify and quantify the Tris(2-chloroethyl) phosphite.[16]
Chemical Pathways and Workflows
The following diagrams illustrate key chemical processes involving Tris(2-chloroethyl) phosphite.
References
- 1. TRIS(2-CHLOROETHYL) PHOSPHITE | 140-08-9 [chemicalbook.com]
- 2. Tris(2-chloroethyl) phosphite | C6H12Cl3O3P | CID 8783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRIS(2-CHLOROETHYL)PHOSPHITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nbinno.com [nbinno.com]
- 5. tris(2-chloroethyl) phosphite | CAS#:140-08-9 | Chemsrc [chemsrc.com]
- 6. chempak.net [chempak.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Tris(2-Chloroethyl) Phosphate - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Tris(2-chloroethyl) phosphate - Wikipedia [en.wikipedia.org]
- 12. Tris(2-chloroethyl) phosphate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
- 14. US3888953A - Preparation of tris (2-chloroethyl) phosphite - Google Patents [patents.google.com]
- 15. Method of preparing tris-(2-chloroethyl)phosphite - Eureka | Patsnap [eureka.patsnap.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
